isiB protein
Description
Properties
CAS No. |
148266-14-2 |
|---|---|
Molecular Formula |
C7H5BrF2 |
Synonyms |
isiB protein |
Origin of Product |
United States |
Molecular Architecture and Biochemical Characteristics of Isib Protein
Genomic Organization and Gene Structure of isiB
The genetic locus encoding the isiB protein is often organized within a larger regulatory unit, reflecting its coordinated expression with other stress-response genes.
The isiAB Operon and Co-transcription Dynamics
In many cyanobacteria, the isiB gene is found in close proximity to the isiA gene, forming the isiAB operon. This genetic arrangement is typically induced under conditions of iron stress. nih.govmicrobiologyresearch.orgoup.comscispace.comfrontiersin.orgnih.gov The isiAB operon is transcriptionally activated when iron becomes scarce, leading to the production of mRNA transcripts. microbiologyresearch.orgscispace.com
Studies, particularly in Synechococcus sp. PCC 7002 and Synechocystis sp. PCC 6803, have demonstrated that the isiAB locus functions as a dicistronic operon, meaning a single mRNA molecule can encode both IsiA and IsiB proteins. microbiologyresearch.orgoup.comscispace.com However, the transcriptional dynamics are often complex, resulting in the production of multiple transcript species. A common observation is the generation of an abundant monocistronic mRNA specifically for isiA and a less abundant dicistronic mRNA encompassing both isiA and isiB. microbiologyresearch.orgscispace.com The abundance of the monocistronic isiA message can be significantly higher, potentially up to 10-fold, compared to the dicistronic isiAB message. oup.com
Regulation of the isiAB operon is tightly controlled, notably by the ferric uptake regulator (Fur) protein and in some cases, by the iron stress-repressed RNA (isrR), an antisense microRNA. frontiersin.orgnih.govoup.comcore.ac.uk Under iron-replete conditions, the FurA protein acts as a repressor, limiting the transcription of the operon. frontiersin.org Beyond iron limitation, the isiAB operon's expression can also be induced by other environmental cues such as high salt concentrations and, to a lesser extent, heat shock in certain strains. oup.com Some research also suggests the potential presence of a small gene, isiE, located within the intergenic spacer region between isiA and isiB in some cyanobacterial strains, which may encode a cysteine-rich protein. oup.comnih.gov
The differential expression levels of the monocistronic and dicistronic transcripts highlight a post-transcriptional regulatory layer influencing the relative cellular concentrations of IsiA and IsiB proteins.
Present the typical relative abundance of isiA monocistronic mRNA versus isiAB dicistronic mRNA based on the text.
Distribution and Conservation of isiB Genes Across Prokaryotic Taxa
The presence of isiB genes is notably concentrated within certain prokaryotic lineages, particularly cyanobacteria. ontosight.ai In freshwater cyanobacteria, isiB is systematically found in association with isiA within the iron-stress inducible operon. nih.gov However, in marine Synechococcus species, the genomic organization can differ, with isiA and isiB sometimes found separately, and their presence is restricted to a limited number of strains. nih.gov
Beyond cyanobacteria, flavodoxins, the protein family to which IsiB belongs, are widely distributed across the bacterial domain. nih.gov While less extensively characterized than their bacterial counterparts, genomic annotations indicate that flavodoxin-encoding genes are also widespread within the domain Archaea. nih.gov The conservation of IsiB sequences and their association with iron stress responses across various cyanobacterial species, such as Trichodesmium, suggests an important and conserved role in adaptation to low-iron environments. nih.gov
Primary Sequence Analysis and Conservation of this compound Homologs
Primary sequence analysis of this compound homologs reveals characteristics typical of the flavodoxin family and highlights conserved regions important for function. IsiB is classified as a flavodoxin ontosight.ainih.gov, a group of proteins generally characterized by their acidic nature nih.govnih.gov. Flavodoxins are broadly categorized into short-chain (approximately 14.5-17 kDa) and long-chain (approximately 18-23 kDa) types based on their amino acid sequence length. nih.govnih.gov Given its typical molecular weight of around 20 kDa, IsiB is generally considered a long-chain flavodoxin. ontosight.aiebi.ac.ukebi.ac.ukebi.ac.uk
A distinguishing feature of long-chain flavodoxins, including IsiB, is the presence of an additional loop region comprising approximately 20 amino acid residues. nih.govnih.govplos.org While not always essential for protein stability or folding, the sequence conservation within this loop suggests a potential functional role, possibly in recognizing and interacting with partner redox proteins. nih.govplos.org
Present the approximate molecular weight and amino acid length range for this compound based on the text.
Structural Characterization of this compound
The three-dimensional structure of this compound is characteristic of the flavodoxin family, providing the framework for its electron transfer function and FMN cofactor binding.
Overview of the Flavodoxin Fold and Characteristic Structural Motifs
IsiB adopts a beta-alpha-beta (βαβ) fold, which is a hallmark of the flavodoxin family and broadly classified as an α/β protein structure. ontosight.ainih.gov This characteristic flavodoxin fold consists of a central core formed by a five-stranded parallel β-sheet. nih.govnih.govplos.orgresearchgate.netresearchgate.net Alpha-helices are packed against both sides of this central β-sheet, creating an αβα sandwich architecture. nih.govplos.orgresearchgate.netresearchgate.net The specific arrangement of the β-strands within the sheet typically follows a defined order, such as p2-pi-p3-p4-p5. The flavodoxin fold is also sometimes referred to as a Rossmann fold or a flavodoxin-related structural domain. ebi.ac.ukebi.ac.uk
Characteristic structural motifs within the flavodoxin fold include the β-strands themselves and the loop regions that connect the secondary structure elements. mdpi.com These loops can vary in length and conformation among different flavodoxins, contributing to functional diversity and interactions with partner proteins. mdpi.comnih.gov Despite variations in sequence homology, the core flavodoxin-like fold is remarkably conserved and found in numerous protein superfamilies, highlighting its fundamental importance in protein evolution and function. researchgate.net
Flavin Mononucleotide (FMN) Cofactor Binding and its Structural Environment
A critical aspect of IsiB structure and function is its ability to bind the flavin mononucleotide (FMN) cofactor. FMN is non-covalently bound within a specific pocket in the this compound. nih.govbiorxiv.orgnih.govnih.gov This binding site is typically situated near the protein's surface, often located at the carboxy-terminal end of the central β-sheet. nih.govnih.gov
The FMN molecule itself comprises an isoalloxazine aromatic ring system, a ribityl chain, and a phosphate (B84403) group. nih.gov Within the binding site, specific interactions facilitate the stable association of FMN with the protein. The isoalloxazine moiety of FMN commonly interacts with aromatic amino acid residues in the binding pocket. nih.govresearchgate.net The phosphate group of FMN forms hydrogen bonds, primarily with the side chains of threonine residues and the backbone NH groups of amino acids in the vicinity. nih.gov
The protein environment surrounding the bound FMN is crucial for modulating its redox properties. The protein matrix stabilizes different redox states of the flavin, particularly the semiquinone form, and significantly influences the reduction potentials, enabling IsiB to function as a one-electron carrier. nih.govnih.govresearchgate.net Binding of the FMN cofactor can induce conformational changes in the apoprotein and generally leads to increased structural stability of the holoprotein. researchgate.net The FMN binding site is often characterized by the presence of a negatively charged patch on the protein surface, which may play a role in cofactor binding and interaction with redox partners. nih.gov Research suggests that the initial interaction during FMN binding might involve the hydrophobic isoalloxazine rings associating with complementary hydrophobic residues in the binding site. researchgate.net
Higher-Order Structural Considerations and Dynamics (e.g., Conformational Changes upon Interaction)
For this compound, as a flavodoxin, its tertiary structure involves the folding of the polypeptide chain to create the FMN binding pocket. Studies on flavodoxins, including structural characterization of homologs like Synechococcus elongatus IsiB (PDB ID 1czl), provide insights into these structural features. biorxiv.org The specific arrangement of helices and sheets forms the core structure that supports the FMN cofactor.
Protein structures are not static but exhibit dynamic behavior, including conformational changes. patsnap.comnih.govtypeset.io These changes can be subtle fluctuations or more dramatic rearrangements that occur upon interaction with other molecules, such as electron donors or acceptors, or in response to environmental cues. patsnap.comnih.govimmutoscientific.com Conformational changes are fundamental to protein function, enabling processes like ligand binding, catalysis, and signal transduction. patsnap.com
In the context of electron transfer, conformational changes in this compound could facilitate the transfer of electrons to or from the FMN cofactor and its interaction with partner proteins like Photosystem I or sulfite (B76179) reductase. asm.orgbiorxiv.org Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and other biophysical methods can be used to probe protein dynamics and conformational changes. nih.govnih.gov These methods can reveal changes in solvent accessibility and flexibility within the protein structure upon binding or under different conditions.
Research has also explored protein-protein interactions involving isiB. string-db.org The molecular architecture of protein-protein binding sites, characterized by specific amino acid compositions and arrangements, dictates the specificity and affinity of these interactions. biofold.org Conformational changes can occur at these interfaces upon binding, influencing the strength and nature of the interaction.
Post-Translational Modifications and their Influence on this compound Function
Post-translational modifications (PTMs) are chemical modifications that occur to a protein after it has been synthesized. researchgate.netthermofisher.comnews-medical.netwikipedia.org PTMs can significantly expand the functional diversity of the proteome and play crucial roles in regulating protein activity, localization, interactions, and stability. thermofisher.comnews-medical.netwikipedia.org Common types of PTMs include phosphorylation, glycosylation, ubiquitination, methylation, acetylation, and lipidation. thermofisher.comnews-medical.netwikipedia.org
PTMs can influence protein function by altering their structural properties, affecting their energy landscapes, and inducing conformational changes. news-medical.netnih.gov For example, phosphorylation can introduce negative charges, potentially leading to significant conformational changes and affecting interactions with other molecules. news-medical.net
While general information on PTMs and their impact on protein function is widely available, specific documented post-translational modifications for the this compound and their precise influence on its electron transfer activity or interactions would require dedicated research findings on isiB itself. However, based on the known roles of PTMs in regulating protein function, it is plausible that isiB activity and/or its interactions with partner proteins could be modulated by such modifications.
Regulatory Mechanisms of Isib Protein Expression
Transcriptional Regulation of isiB Gene
Transcriptional regulation of the isiB gene is a primary control point, with the ferric uptake regulator A (FurA) playing a central role in mediating the response to iron levels.
Role of FurA (Ferric Uptake Regulator A) in Iron Homeostasis-Mediated Control
FurA is a global transcriptional regulator in cyanobacteria that is essential for iron homeostasis nih.govbiorxiv.org. It functions as a repressor, binding to specific DNA sequences in the presence of iron and blocking transcription frontiersin.orgnih.gov. Under conditions of iron limitation, FurA's affinity for DNA is reduced, leading to the derepression and transcription of genes involved in iron acquisition and management, including isiB frontiersin.orgbiorxiv.orgnih.gov. In Anabaena sp. PCC 7120, FurA is a constitutive protein whose expression is induced under iron deprivation, acting as a master regulator that couples iron metabolism with other processes like nitrogen fixation and oxidative stress nih.govresearchgate.net. The interaction between FurA and iron is crucial for its regulatory activity biorxiv.org.
Identification and Analysis of cis-Regulatory Elements (e.g., Fur-box)
Cis-regulatory elements (CREs) are non-coding DNA regions located near genes that regulate their transcription by binding to transcription factors wikipedia.orgmdpi.com. In the context of isiB regulation, a key cis-regulatory element is the Fur-box frontiersin.orgnih.gov. Fur-boxes are A/T-rich sequences to which the iron-bound FurA protein binds frontiersin.org. The presence and location of Fur-boxes in the promoter region of the isiAB operon (which often includes isiB) are critical for FurA-mediated repression frontiersin.orgnih.gov. Studies have identified Fur-boxes in the promoter regions of isiA and isiB in various cyanobacteria, although their presence and exact location can vary between species and even strains nih.govoup.com. For instance, a Fur box was detected in the isiB/C gene pair in Synechocystis sp. PCC 6714 but not in strain 6803, despite similar regulation nih.govoup.com. The binding of FurA to these Fur-boxes prevents RNA polymerase from initiating transcription of the isiAB operon frontiersin.org.
Influence of Other Transcriptional Regulators and Environmental Stimuli
While FurA is a major regulator, the transcription of isiB can also be influenced by other transcriptional regulators and environmental stimuli beyond iron availability frontiersin.orgelifesciences.orgasm.org. Oxidative stress, high light, salt stress, and heat shock have been shown to induce the expression of the isiAB operon frontiersin.orgoup.comnih.gov. In Synechocystis sp. PCC 6803, a transcriptional regulator named Sll1130 has been identified as a negative regulator of heat-responsive genes, including isiA and isiB. Deletion of sll1130 led to the upregulation of these genes nih.gov. This suggests that isiB transcription is integrated into broader stress response networks, involving interactions between different regulatory pathways and transcription factors frontiersin.orgasm.orgnih.gov.
Post-Transcriptional and Translational Control of isiB Protein Levels
Beyond transcriptional control, the levels of this compound are also fine-tuned by mechanisms acting after the mRNA molecule has been synthesized.
Regulation by Non-coding RNAs (e.g., IsrR microRNA)
Non-coding RNAs (ncRNAs) play significant roles in gene regulation, including the control of mRNA stability and translation wikipedia.org. The expression of isiB is known to be regulated by the non-coding RNA IsrR (iron stress-repressed RNA) nih.govelifesciences.org. IsrR is a cis-encoded antisense RNA transcribed from the non-coding strand of the isiA gene, which is often co-transcribed with isiB in an operon frontiersin.orgasm.orguni-freiburg.de. Under iron-replete conditions, IsrR is highly abundant and forms a duplex with the isiA (and likely isiB) mRNA, leading to the degradation of the mRNA duplex frontiersin.orguni-freiburg.deweizmann.ac.ilpnas.org. This mechanism contributes to the low levels of this compound when iron is available frontiersin.org. Under iron-limiting conditions, the expression of IsrR is repressed, which in turn leads to the accumulation of isiAB mRNA and increased production of IsiB frontiersin.org. This regulatory mechanism involving IsrR is independent of the FurA mechanism but works in conjunction with it to control IsiB levels in response to iron availability researchgate.net.
mRNA Stability and Translational Efficiency Modulation
Data Table:
| Regulatory Element/Mechanism | Type of Regulation | Condition | Effect on isiB Expression | Key Players Involved |
| FurA | Transcriptional Repression | Iron-replete | Repression | FurA protein, Iron, Fur-box |
| FurA | Transcriptional Derepression | Iron-limited | Induction | FurA protein, Fur-box |
| IsrR | Post-transcriptional | Iron-replete | mRNA Degradation | IsrR RNA, isiAB mRNA |
| IsrR | Post-transcriptional | Iron-limited | Increased mRNA Stability | IsrR RNA, isiAB mRNA |
| Sll1130 | Transcriptional Repression | Optimal growth conditions (e.g., no heat stress) | Repression | Sll1130 protein, Conserved inverted repeat |
| Sll1130 | Transcriptional Derepression | Heat stress | Induction | Sll1130 protein, Conserved inverted repeat |
| Environmental Stimuli | Transcriptional | Oxidative stress, High light, Salt stress, Heat shock | Induction | Various transcription factors, signaling pathways |
| mRNA Stability | Post-transcriptional | Various stress conditions | Modulation | RNA-binding proteins, Nucleases, mRNA structure |
| Translational Efficiency | Translational | Various conditions | Modulation | Ribosomes, Translation factors, mRNA elements |
Interplay of Genetic and Environmental Factors in this compound Expression
The expression of the isiB gene is subject to complex regulation involving both genetic and environmental factors, particularly in cyanobacteria where IsiB plays a crucial role in adaptation to changing conditions. ontosight.ai A key environmental factor influencing isiB expression is iron availability. Under conditions of iron limitation, the isiB gene is typically induced, leading to increased levels of this compound. ontosight.airesearchgate.net This is significant because IsiB, as a flavodoxin, can functionally replace ferredoxin, an iron-containing protein, in electron transfer processes, thereby conserving iron within the cell. researchgate.net
Genetic regulation of isiB expression is often linked to iron-responsive regulatory systems. In Synechococcus strain PCC 7002, the isiB gene expression is regulated by the IsiR regulatory system, which responds to changes in iron availability and oxidative stress. ontosight.ai When iron is limiting, the IsiR system activates isiB gene expression. ontosight.ai Similarly, in Synechocystis sp. PCC 6803, the isiB gene is closely linked to the isiA gene, forming the isiAB operon, which is induced under iron-deficient conditions. frontiersin.orgpolimi.itnih.govoup.com This operon is negatively regulated at the transcriptional level by the ferric uptake regulator A (FurA) protein. frontiersin.org Under iron-replete conditions, iron-bound FurA binds to "Fur boxes" in the upstream region of the isiAB operon, repressing transcription. frontiersin.org When iron becomes scarce, FurA is inactivated by the release of iron, detaches from the DNA, and allows transcription of the isiA and isiB genes. frontiersin.org
Environmental stresses other than iron deficiency can also influence isiAB operon expression. High light intensity, for instance, has been shown to trigger the de-represssion of isiAB transcription and lead to the accumulation of both IsiA and IsiB, even under iron-replete conditions in Synechocystis PCC6803. polimi.itnih.govcapes.gov.br This suggests an interplay where light stress, potentially leading to photooxidative stress, can activate the same genetic machinery typically responsive to iron limitation. polimi.itnih.gov Studies have indicated that oxidative stress, which can be induced by high light, may act as a secondary signal for isiA (and thus isiB) induction, although iron deficiency generally has a more pronounced effect. frontiersin.org The degradation of the antisense RNA isrR, which post-transcriptionally regulates isiA mRNA stability, can also be induced by high light and hydrogen peroxide stress, providing another layer of environmental control over IsiA and potentially IsiB levels. frontiersin.org
The genetic organization of isiB in relation to isiA can vary between cyanobacterial species. While in many unicellular strains, isiA and isiB are organized in an operon, in filamentous strains like Fischerella muscicola PCC 73103, isiA is linked to a gene encoding a Pcb-like chlorophyll-binding protein instead of isiB. nih.govoup.com However, the expression of both isiA and this pcbC gene in Fischerella was found to be activated under iron deficiency, indicating a conserved environmental response despite differing genetic arrangement. nih.gov
Research findings highlight the intricate interplay between genetic regulatory elements and environmental cues in controlling isiB expression. For example, studies in Prochlorococcus NATL1A have investigated the relative gene expression of isiB under different iron concentrations and light intensities. researchgate.net These studies demonstrate how varying levels of these environmental factors can significantly impact isiB transcript levels, reflecting the bacterium's adaptive response. researchgate.net The genetic background, including mutations in regulatory genes, can also impact isiB expression. For instance, disruption of the sll1130 gene, encoding a transcriptional regulator in Synechocystis sp. PCC6803, led to the upregulation of heat-responsive genes, including isiB, indicating that this genetic factor negatively regulates isiB expression under optimal conditions. nih.gov
The following table summarizes some research findings on the impact of environmental factors on isiB gene expression:
| Organism | Environmental Condition | Genetic Factor Involved (if specified) | Observed Effect on isiB Expression | Source |
| Synechococcus PCC 7002 | Iron limitation | IsiR regulatory system | Activation/Increase | ontosight.ai |
| Synechococcus PCC 7002 | Oxidative stress | IsiR regulatory system | Activation/Increase | ontosight.ai |
| Synechocystis PCC 6803 | Iron deficiency | FurA (repression relieved) | Induction/Increase | frontiersin.org |
| Synechocystis PCC 6803 | High light | Unknown (de-repression) | Induction | polimi.itnih.govcapes.gov.br |
| Synechocystis PCC 6803 | Heat shock | sll1130 (negative regulator) | Upregulation (in Δsll1130 mutant) | nih.gov |
| Prochlorococcus NATL1A | Low Fe, different light intensities | Not specified | Varied expression levels | researchgate.net |
| Fischerella muscicola PCC 73103 | Iron deficiency | Not specified | Activation | nih.gov |
This data illustrates the responsiveness of isiB expression to key environmental variables like iron availability and light intensity, mediated by specific genetic regulatory pathways. The interplay between these factors allows cyanobacteria to fine-tune their physiological responses to optimize survival and photosynthetic efficiency under fluctuating environmental conditions.
Functional Roles and Biological Significance of Isib Protein
isiB Protein as an Electron Carrier in Redox Pathways
IsiB's primary function is to mediate low-potential electron transfer in prokaryotes and certain eukaryotic algae. oup.comnih.gov It acts as an electronic switch between sources of reducing power and electron-consuming processes. nih.gov
Participation in Photosynthetic Electron Transport
In photosynthetic organisms like cyanobacteria, IsiB can function as an electron carrier in the photosynthetic electron transport chain. ontosight.aioup.com Under iron-limiting conditions, where the synthesis of iron-containing ferredoxin is downregulated, IsiB is upregulated and can accept electrons from Photosystem I (PSI). oup.comfrontiersin.orgfrontiersin.orgresearchgate.netpnas.org This allows photosynthetic electron flow to continue, albeit sometimes with altered efficiency compared to ferredoxin. nih.gov In vitro assays have demonstrated that flavodoxin can substitute for ferredoxin in catalyzing the electron transfer from PSI to ferredoxin:NADP reductase, which reduces NADP+. oup.com
Role in Respiratory Electron Transfer
Beyond photosynthesis, IsiB also participates in respiratory electron transfer pathways in cyanobacteria. ontosight.aifrontiersin.org This highlights its broader role in cellular energy metabolism and redox homeostasis. frontiersin.org The shared nature of some electron carriers between photosynthetic and respiratory chains in cyanobacteria allows IsiB to potentially contribute to both processes, particularly when iron availability impacts the function of iron-dependent components. frontiersin.org
Mechanisms of Electron Transfer and Redox Potential Contributions
As a flavodoxin, IsiB mediates electron transfer through its bound FMN cofactor. ontosight.aioup.comnih.gov FMN can exist in three redox states: oxidized, semiquinone, and hydroquinone (B1673460), allowing it to accept and donate one or two electrons. This versatility enables IsiB to interact with various redox partners. Flavodoxins typically have low redox potentials, similar to those of photosynthetic ferredoxins, which facilitates their role as low-potential electron shuttles. nih.gov Studies comparing the electron transfer kinetics of IsiB with ferredoxin have shown that IsiB can effectively accept electrons from PSI. nih.gov While photosynthetic ferredoxins generally show higher efficiency in some in vitro reactions, IsiB's ability to function under iron limitation makes it a critical alternative. nih.gov
This compound in Cellular Stress Response and Acclimation
IsiB plays a vital role in helping organisms cope with environmental stresses, particularly oxidative stress and iron limitation. ontosight.aifrontiersin.org Its induction under these conditions is a key adaptive mechanism. ontosight.aifrontiersin.orgfrontiersin.org
Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Scavenging
IsiB contributes to the mitigation of oxidative stress, which is particularly important in photosynthetic organisms that produce high levels of oxygen. ontosight.aifrontiersin.orgresearchgate.net It helps protect cells from damage caused by reactive oxygen species (ROS) by scavenging electrons and reducing ROS formation. ontosight.airesearchgate.net Research has shown that overexpression of flavodoxins, including IsiB, can increase tolerance to hydrogen peroxide (H₂O₂), a common ROS. researchgate.netplos.org This protective role is linked to its function as an electron carrier, helping to rebalance (B12800153) the cellular redox state under stress conditions. frontiersin.orgplos.org
Contribution to Photoprotection Strategies in High Light Conditions
While primarily known for its role in iron deficiency, IsiB also contributes to photoprotection, particularly under high light conditions. High light can trigger the expression of the isiAB operon, which encodes both IsiA (a chlorophyll (B73375) antenna protein) and IsiB (flavodoxin). nih.govpolimi.it Although IsiA is considered the primary photoprotective protein induced by high light, IsiB's accumulation under these conditions, even when iron is replete, suggests a supportive role in mitigating photooxidative stress. nih.govpolimi.it Studies involving isiAB deletion mutants have shown a photosensitive phenotype under high light, indicating the importance of this operon in tolerating such stress. nih.govpolimi.it While IsiA appears to be the main contributor to phototolerance in these conditions, the co-induction of IsiB implies a coordinated response. nih.govpolimi.it
This compound in Metal Homeostasis and Nutrient Cycling
IsiB's role as a functional replacement for ferredoxin is central to iron homeostasis in cyanobacteria. frontiersin.orgnih.gov Iron is an essential micronutrient for cyanobacteria, required for numerous processes including photosynthesis, respiration, and nitrogen fixation. nih.govresearchgate.net However, iron can be scarce in many environments, particularly in aerobic, iron-limited conditions where ferric iron is insoluble. frontiersin.orgfrontiersin.org Cyanobacteria have developed sophisticated mechanisms to cope with iron deficiency, including increasing iron uptake, utilizing alternative iron-free proteins, and modifying photosynthetic structures. nih.gov The increased synthesis of IsiB under iron limitation is a key adaptation strategy, allowing the maintenance of electron transport pathways despite reduced ferredoxin levels. frontiersin.orgnih.gov This substitution is crucial for nutrient cycling, as efficient electron transfer is vital for processes like carbon and nitrogen fixation. nih.govwhoi.edu
Protein-Protein Interaction Networks Involving this compound
IsiB functions within complex protein-protein interaction networks to carry out its roles in electron transfer and stress response. string-db.orgstring-db.orgstring-db.org Understanding these interactions is crucial for elucidating its precise mechanisms of action. ebi.ac.ukcusabio.comthermofisher.com
IsiB interacts functionally and structurally with Photosystem I (PSI), a key component of the photosynthetic electron transport chain. string-db.orgresearchgate.net Under iron deficiency, IsiB replaces ferredoxin as the primary electron acceptor from PSI. researchgate.net Structural studies have revealed that flavodoxin binds symmetrically to the trimeric PSI core in some cyanobacteria, facilitating electron transport from PSI. researchgate.net Specific subunits of PSI, such as PsaC, PsaD, and PsaE, are involved in the interaction with electron carriers like ferredoxin and flavodoxin. string-db.org Research using techniques like chemical cross-linking has provided insights into the interaction between PSI and flavodoxin. string-db.org
Beyond PSI, IsiB is likely involved in interactions with other cellular components related to electron transfer and metabolic processes where flavodoxin acts as an electron donor or acceptor. While specific comprehensive lists of all IsiB interaction partners outside of the photosynthetic context are still being characterized, its role as a general electron carrier suggests potential interactions with various enzymes and pathways that utilize reduced flavodoxin. ontosight.ai Techniques such as co-immunoprecipitation and mass spectrometry-based methods are employed to identify and characterize these interactions. thermofisher.comcreative-proteomics.comabcam.com
Phylogenetic Relationships and Evolutionary Dynamics of Isib Protein
Comparative Genomics and Distribution of isiB Genes Across Diverse Organisms
Comparative genomics studies have revealed that isiB genes are not universally distributed but are notably prevalent in certain groups, particularly cyanobacteria and algae. oup.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This distribution is often correlated with environmental conditions, specifically iron-limited habitats. oup.comfrontiersin.orgnih.govresearchgate.net In these environments, flavodoxin, encoded by isiB, can functionally replace ferredoxin, an iron-sulfur cluster-containing electron carrier, thereby mitigating the effects of iron deficiency. nih.govfrontiersin.orgigem.org
While isiB is found in most cyanobacteria, its presence can vary even within closely related species or clades. For instance, isiB is present in all Prochlorococcus strains examined to date but is absent in nearly two-thirds of available marine Synechococcus genomes. frontiersin.org This suggests that the retention or loss of isiB is subject to specific environmental or ecological pressures. oup.comresearchgate.net The isiA gene, often co-transcribed with isiB in an operon in many cyanobacteria as part of the iron stress response, also shows a wide distribution in cyanobacteria but is absent in plants. nih.govnih.gov
The presence of flavodoxins in diverse organisms across different domains of life (Bacteria, Archaea, and Eukarya) points towards a complex evolutionary history that cannot be explained solely by vertical inheritance. nih.govoup.com
| Organism Group | Presence of isiB/Flavodoxin | Notes | Sources |
| Cyanobacteria | Widespread | Often induced under iron limitation; can be in isiAB operon. | ontosight.aiuniprot.orgfrontiersin.orgnih.govresearchgate.netnih.govuniprot.org |
| Algae | Present in many lineages | Unevenly distributed; overrepresented in iron-limited regions. | nih.govoup.comfrontiersin.org |
| Land Plants | Generally Absent | Lost during evolution, possibly due to adaptation to iron-rich land. | nih.govoup.com |
| Other Prokaryotes | Present in some lineages | Distribution suggests complex evolutionary history. | nih.govoup.com |
| Other Eukaryotes | Present in some lineages | Distribution suggests complex evolutionary history. | nih.govoup.com |
Gene Duplication, Diversification, and Adaptive Evolution of Flavodoxins
Gene duplication has played a role in the evolution and diversification of flavodoxins. The presence of a second copy of the flavodoxin IsiB has been observed in some organisms, such as certain strains within the CRD1 clade of marine picocyanobacteria. frontiersin.org These duplicate genes can undergo diversification, potentially leading to neofunctionalization or subfunctionalization, where the paralogs acquire new or specialized functions. elifesciences.orgslideshare.net
An example of functional diversification is seen in diatoms, where different clades of flavodoxin have evolved to mitigate distinct stresses, with one clade potentially specializing in the response to iron limitation and another in the response to oxidative stress. elifesciences.org This adaptive evolution allows organisms to cope more effectively with a range of environmental challenges. The selective pressures imposed by varying environmental conditions, particularly the availability of iron and the levels of oxidative stress, are significant drivers of flavodoxin diversification. nih.govoup.comelifesciences.org
Horizontal Gene Transfer Events and their Potential Impact on isiB Evolution
Horizontal gene transfer (HGT), the transfer of genetic material between organisms that are not parent and offspring, is recognized as a significant factor in the evolution of isiB and flavodoxins. nih.govoup.commit.edumit.edulibretexts.orgnih.gov The scattered distribution of flavodoxin across distantly related organisms in different domains of life is a strong indicator of HGT events. nih.govoup.com
HGT of isiB genes is thought to have occurred multiple times between bacteria, archaea, and eukaryotes, including transfers from cyanobacteria to other organisms. nih.govoup.commit.edu These transfers can introduce new genetic material into a lineage, potentially providing adaptive advantages, such as the ability to thrive in iron-limited environments by utilizing flavodoxin as an alternative electron carrier. nih.govoup.com
The integration and successful retention of horizontally transferred genes can be influenced by various factors, including their functional utility in the recipient organism and mechanisms to regulate their expression. nih.gov The presence of isiB in diverse and sometimes unexpected lineages suggests that HGT has played a crucial role in shaping the evolutionary landscape of flavodoxins, allowing organisms to acquire this adaptive trait and exploit new ecological niches. nih.govoup.com
Advanced Methodologies for Isib Protein Investigation
Recombinant Expression and Purification Strategies for isiB Protein
To facilitate detailed biochemical and structural studies, recombinant expression and purification of this compound are essential. Strategies typically involve expressing the isiB gene in heterologous systems, such as Escherichia coli. nih.gov Following expression, the recombinant protein is isolated and purified using various chromatographic techniques. Common approaches include affinity chromatography, particularly when the recombinant protein is engineered with a tag like a His-tag, allowing purification using resins such as cobalt His-Talon resin. nih.gov Subsequent purification steps often involve size exclusion chromatography to further refine the sample purity and obtain the protein in its native oligomeric state. nih.govresearchgate.net This process yields sufficient quantities of pure this compound for downstream analyses. The successful purification of recombinant proteins, including those functionally related to IsiB like Fed2, has been demonstrated using these methods, yielding material suitable for spectroscopic analysis. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the electronic structure, redox state, cofactor environment, and secondary structure of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox State Analysis
EPR spectroscopy is a powerful technique for studying molecules with unpaired electrons, making it suitable for analyzing the redox states of the FMN cofactor within this compound. FMN can exist in oxidized, semiquinone (paramagnetic), and hydroquinone (B1673460) forms. EPR is particularly useful for detecting and characterizing the semiquinone radical, providing insights into its electronic environment and interactions within the protein matrix. EPR spectroscopy has been used to determine the redox midpoint potential of recombinant proteins, a critical parameter for understanding their electron transfer capabilities. researchgate.net Studies on related iron-responsive proteins have also utilized EPR to investigate the redox state and metal specificity of cofactors. researchgate.net
UV-Visible and Fluorescence Spectroscopy for FMN-Related Studies
UV-Visible (UV-Vis) spectroscopy is routinely employed to monitor the presence and redox state of the FMN cofactor in this compound. The different redox states of FMN exhibit characteristic absorption spectra in the UV-Vis range, allowing for quantitative analysis and tracking of redox transitions. researchgate.net Fluorescence spectroscopy is also highly sensitive for studying flavins. The oxidized form of FMN is fluorescent, while the reduced forms are not, enabling fluorescence measurements to complement UV-Vis data in analyzing the redox state and the environment of the FMN cofactor within the protein.
High-Resolution Structural Biology Approaches
Determining the three-dimensional atomic structure of this compound is crucial for understanding its function at a molecular level, including how it binds FMN and interacts with other proteins.
X-ray Crystallography for Atomic Structure Determination
X-ray crystallography is a primary technique for obtaining high-resolution atomic structures of proteins. This method involves crystallizing the purified this compound and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to computationally reconstruct the electron density map of the protein, from which the atomic coordinates are determined. X-ray crystallography has been successfully applied to determine the structures of numerous proteins involved in electron transfer and iron homeostasis, including those functionally related to isiB. researchgate.netresearchgate.netpnas.orgstring-db.org Obtaining the crystal structure of this compound provides detailed insights into its FMN binding site, the arrangement of its secondary structure elements (consistent with its beta-alpha-beta fold), and potential interaction interfaces with its physiological partners. ontosight.ai
Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly Visualization
Cryo-Electron Microscopy (Cryo-EM) has been instrumental in visualizing the assembly of large protein complexes involving isiB, particularly in the context of the photosynthetic apparatus. Studies utilizing single-particle Cryo-EM have revealed the structural organization of the photosystem I (PSI)-IsiA-flavodoxin supercomplex in cyanobacteria under iron-deficient conditions. pdbj.orgnih.gov This supercomplex involves multiple IsiA proteins forming a peripheral antenna around the PSI core, with flavodoxin (IsiB) interacting with the complex. pdbj.orgacs.org Cryo-EM allows for the visualization of these assemblies at near-atomic resolution, providing detailed insights into the arrangement of protein subunits and associated cofactors like FMN within the complex. pdbj.orgnih.gov This technique is particularly valuable for studying large, dynamic protein assemblies that may be challenging to crystallize for X-ray diffraction. uoregon.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structural and dynamic properties of proteins in solution. dntb.gov.ua For this compound, NMR can provide insights into its conformational flexibility, folding, and interactions with other molecules, such as its cofactor FMN or electron transfer partners. Studies on flavodoxins, including homologs of isiB, have utilized NMR to investigate cofactor-induced conformational changes and the dynamics of the FMN binding pocket. researchgate.netacs.org NMR is particularly well-suited for characterizing the behavior of proteins in their native-like solution state, complementing the structural snapshots provided by techniques like X-ray crystallography or Cryo-EM. dntb.gov.ua The combination of solution and solid-state NMR, sometimes coupled with molecular dynamics simulations, allows for a comprehensive understanding of protein dynamics and interactions across different motional regimes. dntb.gov.uaacs.org
Biochemical and Biophysical Assays for Functional Analysis
Biochemical and biophysical assays are essential for quantifying the functional properties of this compound, such as its electron transfer activity and ligand binding characteristics.
The primary function of isiB as a flavodoxin is to mediate electron transfer. Various assays are employed to measure the rate and efficiency of this process. A common approach involves using cytochrome c as an artificial electron acceptor in a coupled assay with ferredoxin-NADP(H) reductase (FNR), where the reduction of cytochrome c is monitored spectrophotometrically. frontiersin.orgpnas.orgnih.govnih.gov These assays can quantify the ability of isiB to accept electrons from upstream components, such as PSI, and donate them to downstream acceptors. frontiersin.orgnih.gov Studies have compared the electron transfer rates of isiB with those of ferredoxin, its functional counterpart, to understand its role in compensating for iron deficiency. frontiersin.org
This compound binds flavin mononucleotide (FMN) as a prosthetic group, which is crucial for its electron transfer function. The affinity and kinetics of FMN binding can be determined using biophysical techniques such as isothermal titration calorimetry (ITC). frontiersin.orgnih.gov ITC measures the heat changes associated with the binding event, providing thermodynamic parameters like binding constant, enthalpy, and entropy. nih.gov These data reveal the strength and nature of the interaction between isiB and FMN, which is vital for understanding cofactor incorporation and protein stability. frontiersin.orgnih.gov UV-Visible spectroscopy is also used to characterize the FMN cofactor bound to flavodoxins. frontiersin.orgnih.gov
Electron Transfer Rate and Efficiency Measurements
Genetic Manipulation and Phenotypic Analysis in Model Organisms
Genetic manipulation techniques, such as gene knockout and overexpression, coupled with phenotypic analysis in model organisms, primarily cyanobacteria, are fundamental for elucidating the in vivo role of this compound.
Transcriptomic and Proteomic Profiling in isiB Mutants
Transcriptomic and proteomic profiling in isiB mutants are powerful approaches to investigate the cellular impact of isiB deficiency and to identify genes and proteins whose expression is affected by the absence of this protein. Transcriptomic profiling, often using RNA-seq, measures transcript levels to assess the impact of genetic variants, while proteomic profiling quantifies protein abundance, offering complementary insights, as the correlation between transcript and protein abundance can be poor due to post-transcriptional regulation. mdpi.com
Studies involving isiB mutants in cyanobacteria, such as Synechococcus sp. PCC 7002 and Synechocystis sp. PCC 6803, have utilized transcriptomic analysis to understand the regulatory networks involving isiB expression. For instance, in Synechococcus 7002, transcriptome profiling of mutant strains for the Fur family of regulators revealed that isiB is among the genes showing significantly higher transcript levels in certain mutant strains compared to the wild type under standard growth conditions. frontiersin.org This indicates that these regulators are involved in repressing isiB expression. The induction of isiB under iron starvation conditions allows flavodoxin to serve as an alternative electron carrier when iron-containing ferredoxin levels decline. igem.orgfrontiersin.org
Transcriptomic studies in Synechococcus elongatus PCC 7942 mutants under iron starvation have also shown changes in the transcript levels of genes related to the photosynthetic apparatus, including isiB, suggesting a remodeling process. oup.comresearchgate.net
Proteomic profiling in isiB mutants can provide direct evidence of changes in protein levels and can help identify compensatory mechanisms or altered metabolic pathways in the absence of isiB. While general proteomic profiling techniques are well-established for identifying and quantifying proteins in biological samples mdpi.combiorxiv.orgsomalogic.comarvojournals.org, specific detailed findings from proteomic profiling solely focused on isiB mutants were not extensively detailed in the provided search results. However, the principle of using proteomic profiling to understand the consequences of gene mutations and to identify affected pathways is widely applied in biological research. mdpi.comnih.gov
Computational and Bioinformatic Approaches
Computational and bioinformatic approaches are indispensable for studying this compound, offering insights into its structure, interactions, and evolutionary history without the need for extensive experimental work in the initial stages.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding modes and affinities between proteins and other molecules, including other proteins or cofactors like FMN. frontiersin.orgmdpi.comfrontiersin.orgnih.gov Molecular docking predicts the optimal orientation (pose) of a ligand within a protein's binding site, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. frontiersin.orgfrontiersin.org
For this compound, which functions as an electron carrier involving an FMN cofactor ontosight.aiuniprot.org, molecular docking and MD simulations can be used to study the interaction between isiB and FMN, as well as its interactions with its redox partners, such as ferredoxin or components of the photosynthetic and respiratory chains. These simulations can help identify key residues involved in binding and electron transfer, providing a molecular-level understanding of isiB function. While the provided search results discuss the general application of these methods frontiersin.orgmdpi.comfrontiersin.orgnih.gov, specific studies detailing molecular docking or MD simulations performed on this compound were not found. However, the principles described for other protein-ligand or protein-protein interactions are directly applicable to isiB. frontiersin.orgmdpi.comfrontiersin.orgnih.gov
Predictive modeling of protein-protein interaction (PPI) networks aims to identify potential interaction partners for a protein of interest based on various data sources, including genomic, transcriptomic, proteomic, and structural information, as well as network topology. mdpi.comnih.govbiorxiv.orgnih.gov Understanding the PPI network of isiB is crucial for fully comprehending its role in cellular pathways.
Computational approaches for PPI prediction utilize diverse methods, including those based on sequence analysis, structural features, gene co-expression, and the analysis of existing interaction databases. mdpi.combiorxiv.orgnih.gov Databases like STRING provide predicted protein interactions based on various evidence types, including co-expression, genomic context, and curated databases. uniprot.orguniprot.orgstring-db.org The STRING database entry for this compound in Synechocystis sp. PCC 6803 lists potential interaction partners, providing a starting point for predictive modeling and experimental validation. string-db.org Predictive modeling can help to infer functional relationships and identify modules within the cellular network where isiB participates. mdpi.comnih.gov Algorithms that analyze network topology, such as those based on paths of length three, can also be used to predict new interactions within a network. nih.gov
Co-evolutionary analysis is a powerful bioinformatic technique used to identify pairs or groups of amino acid residues within or between proteins that have evolved together. nih.govnih.govcsic.escecam.org Such co-evolved residues are often functionally or structurally important, frequently indicating physical proximity or involvement in the same functional site or interaction interface. nih.govnih.govcsic.escecam.org
Applying co-evolutionary analysis to this compound sequences from diverse cyanobacterial species can help identify critical residues for FMN binding, electron transfer, or interaction with partner proteins. Methods like Direct Coupling Analysis (DCA) are used to distinguish direct evolutionary couplings from indirect correlations. cecam.org The identification of co-evolving residues can guide site-directed mutagenesis experiments to experimentally validate their importance for isiB structure, function, or interactions. nih.govnih.gov This approach can reveal insights into the evolutionary constraints and functional adaptation of isiB. nih.govnih.gov While the general principles and applications of co-evolutionary analysis are well-described nih.govnih.govcsic.escecam.org, specific studies applying this method directly to this compound were not found in the provided search results.
Perspectives and Emerging Research Avenues for Isib Protein
Unraveling Novel Functional Modalities and Regulatory Partners of isiB Protein
Beyond its established role as an electron carrier substituting for ferredoxin under iron limitation and its involvement in oxidative stress response, research is ongoing to fully characterize the functional modalities of this compound. ontosight.aiigem.orgnih.gov IsiB is a low-potential electron donor to a number of redox enzymes, with reported redox potentials of -433 mV and -238 mV. uniprot.orgigem.org Understanding the full spectrum of enzymes and pathways with which IsiB interacts is a key area of investigation.
Identifying novel regulatory partners of isiB is also crucial. The expression of the isiB gene is known to be regulated by the IsiR regulatory system, which responds to changes in iron availability and oxidative stress. ontosight.ai Under iron limitation, the IsiR system activates isiB expression, leading to increased IsiB levels. ontosight.ai Further research is needed to identify other potential regulatory elements or proteins that might influence isiB expression or the activity of the this compound itself. While some studies mention IsiB in the context of iron homeostasis alongside proteins like IdiA and Fur copernicus.orgwhoi.edu, the detailed mechanisms of its interaction with these and other potential partners in regulatory networks warrant further investigation. Protein-protein interaction databases like STRING list potential interactions for IsiB from Synechocystis sp. PCC 6803, often related to photosystem I components, reflecting its role in electron transport. string-db.org
Interplay of this compound with Broader Environmental Signals and Global Biogeochemical Cycles
The induction of isiB under iron stress highlights its connection to environmental nutrient availability. ontosight.aiigem.orgnih.gov Iron is a critical element for primary producers and plays a significant role in biogeochemical cycles. researchgate.net The ability of cyanobacteria to utilize IsiB as a substitute for iron-rich ferredoxin allows them to maintain electron transport and photosynthesis under iron-limited conditions, which are prevalent in large areas of the ocean. igem.orgcopernicus.org This physiological adaptation has direct implications for primary productivity in these regions and, consequently, for global carbon and nitrogen cycles, as cyanobacteria, including Trichodesmium which expresses IsiB under iron limitation, are significant contributors to marine biogeochemical processes, including nitrogen fixation. copernicus.orgresearchgate.netlibretexts.orgunizin.org
Research exploring the co-occurrence of different nutrient stresses, such as iron and phosphorus limitation, and the corresponding protein biomarkers like IsiB and PstS in marine diazotrophs like Trichodesmium, provides insights into how these organisms adapt to complex environmental conditions and their impact on nutrient cycling. copernicus.orgresearchgate.net Understanding how IsiB expression and function are modulated by other environmental signals beyond iron availability, such as light intensity or temperature, could further elucidate its role in environmental adaptation and biogeochemical cycles. Proteins can respond to environmental changes, and some, like intrinsically disordered proteins, are known to play roles in stress adaptation. mdpi.commdpi.comnih.gov
Potential Biotechnological Applications Deriving from this compound Insights (e.g., biosensors, enhanced stress tolerance in synthetic systems)
The properties of this compound, particularly its role in electron transfer and its induction under stress conditions, suggest potential biotechnological applications. Its function as a robust electron carrier could be leveraged in the development of biosensors. researchgate.netdiva-portal.org Biosensors utilize biological components for the detection of specific substances, and proteins are frequently used as the sensing element. researchgate.netmdpi.com While general protein biosensors are an active area of research mdpi.comuni-heidelberg.denih.gov, specific applications utilizing IsiB's electron transfer capabilities for detecting relevant environmental analytes or indicators of cellular stress could be explored.
Furthermore, insights into how IsiB contributes to stress tolerance in cyanobacteria could inform strategies for enhancing stress tolerance in synthetic biological systems or other organisms. nih.gov As a protein induced under iron limitation and involved in oxidative stress response, IsiB represents a natural mechanism for coping with adverse conditions. ontosight.ai Introducing or engineering IsiB and its regulatory elements into other organisms could potentially confer increased resilience to similar stresses, which is a goal in synthetic biology for applications ranging from biofuel production to bioremediation. uoregon.edu Research into stress adaptation in microorganisms often involves understanding and manipulating proteins involved in stress response pathways. nih.gov
Development of this compound-Based Research Tools and Methodological Innovations
The study of this compound has also contributed to the development of research tools and methodologies. The gene encoding isiB (isiB) has been used in genetic studies to investigate the effects of its absence or altered expression on cyanobacterial physiology under different conditions. igem.orgnih.gov Creating isiB insertion mutants, for example, has been a method to understand the protein's necessity for survival under iron-stressed conditions. igem.orgnih.gov
Furthermore, the characterization of IsiB's structure and function has likely utilized and potentially spurred the refinement of various protein research techniques. These include methods for studying protein structure-function relationships researchgate.netfiveable.melibretexts.orgfrontiersin.org, analyzing protein-protein interactions benchsci.com, and quantifying protein expression levels using techniques like proteomics creative-proteomics.com. The availability of IsiB sequence and structural information in databases facilitates computational modeling and the design of experiments to probe its behavior. csic.escancer.gov As research in protein science and synthetic biology advances, IsiB could serve as a model protein for developing new tools for studying electron transfer, stress responses, or protein evolution. uoregon.edu
Q & A
Q. How to design a controlled experiment to characterize isiB protein function under oxidative stress?
- Methodological Answer : Begin by defining independent variables (e.g., oxidative stress inducers like H₂O₂ concentration) and dependent variables (e.g., this compound expression levels via Western blot). Use at least three biological replicates to ensure statistical robustness . Include positive/negative controls (e.g., wild-type vs. knockout strains) and validate stress conditions using redox-sensitive fluorescent dyes (e.g., dichlorodihydrofluorescein). Document raw data with uncertainties (e.g., standard deviation) and use ANOVA for comparative analysis .
Q. What are the critical steps to validate this compound purity and stability during isolation?
- Methodological Answer : Employ size-exclusion chromatography (SEC) coupled with dynamic light scattering (DLS) to assess aggregation. Verify purity via SDS-PAGE (>95% band intensity) and mass spectrometry for post-translational modifications . For stability, conduct thermal shift assays (TSA) to measure melting temperatures (Tm) under varying pH and buffer conditions. Report uncertainties in Tm values (±0.5°C) and use triplicate measurements .
Q. How to optimize search strategies for accessing this compound structural data in public databases?
- Methodological Answer : Use the RCSB Protein Data Bank (PDB) advanced search with filters: protein name “isiB,” organism (e.g., E. coli), and resolution (<3.0 Å). Cross-reference UniProt (Accession: P0A6P1) for sequence annotations . For binding data, query BindingDB using SMILES strings of ligands (e.g., heme) and apply potency filters (Ki < 1 µM) . Export results as TSV files for meta-analysis .
Advanced Research Questions
Q. How to resolve contradictions in reported this compound binding affinities across studies?
- Methodological Answer : Compare assay conditions: surface plasmon resonance (SPR) vs. isothermal titration calorimetry (ITC) may yield divergent Kd values due to immobilization artifacts or enthalpy-entropy compensation . Re-analyze raw data from public repositories (e.g., ChEMBL or BindingDB) using standardized buffer conditions (e.g., 25°C, pH 7.4) . Perform molecular dynamics simulations (e.g., GROMACS) to assess conformational stability during binding .
Q. What computational strategies predict this compound interaction networks under iron-limiting conditions?
- Methodological Answer : Use AlphaFold2 to model apo-isiB structure and dock with Ferric Uptake Regulator (Fur) using HADDOCK. Validate predictions with cross-linking mass spectrometry (XL-MS) data. For network analysis, integrate STRING database interactions (e.g., “iron-sulfur cluster assembly”) and overlay transcriptomic data (RNA-seq) from iron-depleted cultures .
Q. How to address variability in this compound expression levels across bacterial growth phases?
- Methodological Answer : Synchronize cultures using density gradient centrifugation and sample at OD₆₀₀ intervals (0.3, 0.6, 0.9). Quantify isiB via qRT-PCR (normalized to rpoD) and correlate with proteomics (TMT labeling). Account for ribosome stalling using Ribo-seq to distinguish transcriptional vs. translational regulation . Apply mixed-effects models to separate biological variability from technical noise .
Data Analysis & Validation
Q. What statistical approaches are recommended for interpreting this compound functional assays with high background noise?
- Methodological Answer : Use Z-factor analysis to evaluate assay robustness (Z > 0.5 acceptable). Apply background subtraction via negative control normalization and outlier detection (Grubbs’ test, α=0.05). For dose-response curves, fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression tools (e.g., GraphPad Prism) .
Q. How to validate this compound’s role in oxidative stress using knockout models?
- Methodological Answer : Compare ∆isiB vs. wild-type strains using RNA-seq to identify differentially expressed genes (DEGs) in oxidative pathways (e.g., katG, sodA). Validate via chromatin immunoprecipitation (ChIP-qPCR) to confirm direct regulation. Include phenotypic assays: survival rates under paraquat stress and catalase activity assays .
Comparative & Evolutionary Studies
Q. How to perform phylogenetic analysis of isiB homologs to infer functional conservation?
- Methodological Answer : Retrieve homologs via BLASTp (e-value <1e-10) and align with MAFFT. Construct maximum-likelihood trees (RAxML, 1000 bootstraps) and annotate clades with conserved domains (e.g., Pfam). Correlate sequence motifs (e.g., heme-binding sites) with functional data from literature .
Q. What metrics assess this compound structural divergence in extremophiles?
- Methodological Answer :
Calculate root-mean-square deviation (RMSD) of extremophile isiB structures (e.g., thermophiles vs. mesophiles) against E. coli isiB (PDB: 1RCF). Analyze solvent-accessible surface area (SASA) and salt bridges (PyMOL) to identify stability adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
